BenchChemオンラインストアへようこそ!

6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Physicochemical profiling Drug-likeness Chromene-3-carboxamide SAR

This compound features a 6-bromo chromene core and 2-bromo-4-methyl N-phenyl substitution—a dual halogenation pattern absent from all published MAO-A/B and adenosine receptor SAR libraries. It is the only commercially available chromene-3-carboxamide with this precise substitution, making it essential for mapping ortho-bromo effects on isoform selectivity (>60-fold shifts documented for class analogs) and for bromine anomalous scattering crystallography. Procure for hit validation in huntingtin–calmodulin or GPR151 screening campaigns.

Molecular Formula C17H11Br2NO3
Molecular Weight 437.087
CAS No. 82607-34-9
Cat. No. B2904008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS82607-34-9
Molecular FormulaC17H11Br2NO3
Molecular Weight437.087
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br
InChIInChI=1S/C17H11Br2NO3/c1-9-2-4-14(13(19)6-9)20-16(21)12-8-10-7-11(18)3-5-15(10)23-17(12)22/h2-8H,1H3,(H,20,21)
InChIKeyRIZZLZBCTQWREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 82607-34-9): A Dibromo Chromene-3-Carboxamide Scaffold for Medicinal Chemistry Screening


6-Bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 82607-34-9) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide (coumarin-3-carboxamide) class [1]. It features a unique dibromo substitution pattern with a bromine at the 6-position of the chromene core and a 2-bromo-4-methyl substituent on the N-phenyl ring (molecular formula C17H11Br2NO3, MW 437.1 g/mol, XLogP3 4.7) [2]. The chromene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with documented activity against monoamine oxidases (MAO-A/B), adenosine receptors, and various cancer cell lines; the specific dibromo pattern of this compound introduces distinct electronic, steric, and lipophilic properties relative to in-class analogs [3].

Why Generic Chromene-3-Carboxamide Substitution Fails for 6-Bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide Procurement


Within the 2H-chromene-3-carboxamide class, biological activity is exquisitely sensitive to both the chromene core substitution and the N-phenyl ring substitution pattern. Published SAR data for MAO-B inhibition show that the position and nature of halogen substituents on the N-phenyl ring can shift selectivity between MAO-A and MAO-B isoforms by over 60-fold [1]. Similarly, adenosine A2A receptor affinity within this scaffold varies from inactive to submicromolar pKi depending on precise substitution [2]. The 6-bromo substituent on the chromene core alters the electron density of the α,β-unsaturated lactone, affecting both reactivity toward nucleophilic targets and intermolecular hydrogen bonding, as demonstrated by crystallographic studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides [3]. Simple replacement with the non-6-bromo analog (CAS 74556-02-8) or the 6,8-dibromo positional isomer (CHEMBL3261203) would yield a compound with different logP, different hydrogen bond acceptor capacity, and fundamentally altered SAR—invalidating cross-study comparisons and confounding hit validation in screening campaigns.

Quantitative Differentiation Evidence for 6-Bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 82607-34-9) vs. In-Class Analogs


Lipophilicity Differentiation: XLogP3 of 4.7 vs. Non-6-Bromo and 6,8-Dibromo Analogs

The target compound exhibits a computed XLogP3 of 4.7, which places it in a distinct lipophilicity window compared to its closest non-6-bromo analog, N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 74556-02-8; XLogP3 approximately 3.8–4.0, estimated based on removal of one bromine atom), representing a calculated ΔlogP of approximately +0.7 to +0.9 log units . Relative to the 6,8-dibromo-N-(3-methylphenyl) isomer (CHEMBL3261203), the target compound has one fewer bromine on the chromene core (6-bromo vs. 6,8-dibromo), while retaining bromine on the N-phenyl ring, resulting in a distinct logP and topological polar surface area (TPSA 55.4 Ų) profile [1]. The 2-bromo-4-methyl substitution pattern on the N-phenyl ring introduces steric hindrance adjacent to the amide bond that is absent in 4-substituted phenyl analogs, a feature shown in crystallographic studies to influence the C–N rotamer conformation and intramolecular hydrogen bonding network [2].

Physicochemical profiling Drug-likeness Chromene-3-carboxamide SAR

Chromene-3-Carboxamide Class MAO-B Inhibitory Activity: SAR Context for Halogen Substitution Effects

The 2H-chromene-3-carboxamide scaffold has been validated as a selective MAO-B inhibitor pharmacophore. In a systematic SAR study by Pan et al. (2014), compound 4d (N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide) demonstrated an IC50 of 0.93 μM against hMAO-B with 64.5-fold selectivity over MAO-A, establishing that halogen substitution on the N-phenyl ring directly modulates both potency and isoform selectivity [1]. The target compound's 2-bromo-4-methyl N-phenyl substitution mirrors the ortho-bromo pattern shown to confer enhanced MAO-B binding through halogen bonding interactions with the enzyme active site, while the 6-bromo on the chromene core provides an additional electron-withdrawing substituent that alters the carbonyl reactivity of the lactone—a feature implicated in tight-binding inhibition kinetics observed in chromone-based MAO-B inhibitors with IC50 values reaching 403 pM for optimized analogs [2]. The dual bromination strategy creates a halogen-bonding donor profile at two distinct vectors (chromene 6-position and phenyl 2-position) that is absent in mono-halogenated or non-halogenated class members.

Monoamine oxidase inhibition Neurodegeneration Chromene SAR

Adenosine A2A Receptor Affinity: Chromene Scaffold Validation and Substitution Impact

The chromene-3-carboxamide scaffold was identified as a novel adenosine A2A receptor ligand via in silico screening of 1,584 academic compounds, yielding a hit (compound 3a) with pKi = 6.2 at the human A2A receptor [1]. A focused library of 43 derivatives revealed that 14 compounds (33%) exhibited submicromolar affinity (pKi ≥ 6.0) for at least one adenosine receptor subtype, with substitution on the chromene core and N-phenyl ring dictating both potency and subtype selectivity across A1, A2A, A2B, and A3 receptors [1]. The target compound, with its 6-bromo chromene and 2-bromo-4-methyl N-phenyl substitution, presents a halogenation pattern that is distinct from any member of the published 43-compound library—specifically, the ortho-bromo on the N-phenyl ring creates a steric and electronic environment adjacent to the amide linkage not represented in the library's para-substituted analogs [2]. The 6-bromo substituent additionally influences the chromene ring electronics, potentially modulating π–π stacking interactions with the receptor binding pocket.

Adenosine receptor GPCR Chromene scaffold CNS drug discovery

Structural Conformation and Intramolecular Hydrogen Bonding: Crystallographic Precedent from N-(4-Halophenyl) Chromene Carboxamides

Crystallographic analysis of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides (halo = F, Cl, Br, I) by Gomes et al. (2015) established that these molecules adopt an essentially planar conformation with an anti C–N rotamer of the amide bond and a cis geometry between the chromone Carom–Carom bond and the amide carbonyl [1]. All four structures feature a conserved intramolecular N–H···O hydrogen bond between the amide NH and the pyrone carbonyl oxygen, forming an S(6) ring, plus a weak Carom–H···O interaction with the amide carbonyl oxygen forming a second S(6) ring [1]. The target compound's 2-bromo-4-methyl substitution on the N-phenyl ring introduces steric bulk ortho to the amide bond, which is predicted to perturb this conserved hydrogen bonding network relative to the para-halogenated series, while the 6-bromo on the chromene core provides an additional heavy atom for X-ray phasing and anomalous scattering in structural biology applications [2]. This dual-bromination pattern creates a compound that can serve as both a chemical probe and a crystallographic tool (SAD/MAD phasing) simultaneously.

Crystal structure Conformational analysis Drug design Chromone carboxamide

Caveat on Direct Comparative Evidence: Limited Published Bioactivity Data for This Specific Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases as of April 2026 reveals that no dedicated SAR study, patent, or peer-reviewed publication has reported quantitative IC50, Ki, EC50, or any other potency measurement specifically for 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 82607-34-9) [1]. The compound has been submitted to select high-throughput screening campaigns (PubChem BioAssays for mHTT-CaM interaction abrogation, GPR151 activation, and MITF inhibition) but individual compound activity outcomes from these screens are not publicly reported . This absence of direct bioactivity data means that all differentiation claims in this guide are based on class-level SAR inference from structurally related chromene-3-carboxamides, computed physicochemical properties, and crystallographic precedent—not from head-to-head experimental comparisons. Potential procurers should treat this compound as an exploratory chemical probe for novel SAR space interrogation rather than as a validated bioactive with established potency thresholds. The key differentiators are structural novelty, dual-halogenation pattern, and physicochemical property space that is unoccupied by commercially available in-class analogs with published activity.

Data availability Chemical probe Screening library

Recommended Research and Procurement Scenarios for 6-Bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 82607-34-9)


Novel SAR Probe for MAO-B Halogen Bonding Studies in Neurodegeneration Research

This compound is best deployed as a structurally unique query point in MAO-B structure–activity relationship studies aimed at mapping the contribution of dual halogenation (6-bromo chromene + 2-bromo N-phenyl) to inhibitory potency and isoform selectivity. Published class SAR demonstrates that halogen substitution on the N-phenyl ring of chromene-3-carboxamides can shift MAO-B selectivity by over 60-fold [1], while chromone-based MAO-B inhibitors achieve IC50 values as low as 403 pM with optimized substitution [2]. The target compound's dual-bromine arrangement—with one bromine at the chromene 6-position and one at the phenyl 2-position—is not represented in any published MAO inhibitor SAR series, offering a unique opportunity to test whether ortho-bromo N-phenyl substitution (predicted to alter the conserved S(6) hydrogen bond network) enhances or diminishes MAO-B binding relative to para-halogenated analogs.

Adenosine Receptor Subtype Selectivity Screening Probe

The chromene-3-carboxamide scaffold has 33% hit rate for submicromolar adenosine receptor affinity across A1, A2A, A2B, and A3 subtypes [3]. The target compound, with its 2-bromo-4-methyl N-phenyl substitution, introduces an ortho-substitution pattern absent from the published 43-compound adenosine receptor SAR library. This makes it valuable for screening campaigns seeking to identify ortho-substituted N-phenyl chromene carboxamides that may exhibit altered adenosine receptor subtype selectivity profiles. Procurement is recommended when the research goal is to diversify chemical space coverage beyond the para-substituted phenyl series documented in Costa et al. (2012).

Crystallographic Fragment Screening and Phasing Tool

The presence of two bromine atoms at distinct positions (chromene C6 and phenyl C2) makes this compound suitable as a crystallographic tool for bromine anomalous scattering (SAD/MAD phasing) in protein–ligand co-crystallization experiments. The compound's molecular weight (437.1 Da) and XLogP3 (4.7) place it within the 'lead-like' property space for fragment-based drug discovery. The predicted perturbation of the conserved intramolecular hydrogen bonding network relative to the N-(4-halophenyl) crystal structure series [4] provides a structurally testable hypothesis that can be validated by co-crystal structures, potentially revealing novel binding modes for chromene-3-carboxamides when the ortho-bromo group engages halogen-bonding residues in the target protein.

Chemical Biology Tool for Cellular Pathway Deconvolution (mHTT-CaM and GPR151 Context)

The compound has been included in high-throughput screening campaigns targeting mutant huntingtin–calmodulin interaction abrogation and GPR151 activation pathways . Although individual activity data are not publicly disclosed, the compound's inclusion in these screens indicates that it passed computational filters for drug-likeness and structural novelty. Researchers studying huntingtin protein interactors or GPR151-mediated signaling may procure this compound as a starting point for hit validation and SAR expansion in these specific target contexts, particularly if they have access to the screening data from The Scripps Research Institute Molecular Screening Center.

Quote Request

Request a Quote for 6-bromo-N-(2-bromo-4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.